4-methoxyphenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Overview
Description
4-methoxyphenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a useful research compound. Its molecular formula is C27H21NO5 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.14197277 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intramolecular Cycloaddition and Synthesis Strategies
Single Diastereomers from Cycloaddition : Intramolecular 1,3-dipolar cycloaddition involving omega-unsaturated hydroxylamines derived from methyl alpha-D-glucopyranoside led to the preparation of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereoisomers, showcasing the potential of intricate cycloaddition strategies in synthesizing complex molecules with precise stereochemical control (Pádár et al., 2006).
Rearrangements and Novel Synthon Creation
Methoxymercuration and Novel Synthons : The methoxymercuration reaction of certain derivatives, followed by reactions that lead to the formation of functionalized cyclopentanes, illustrates the utility of chemical transformations in creating novel synthons for further synthetic applications (Ferrier & Prasit, 1980).
Advanced Organic Syntheses
Azabicyclo[7.3.1]enediyne Analogues : Research into azabicyclo[7.3.1]enediyne analogues of dynemicin A, involving crystal structure analysis, underscores the exploration of rigid molecular frameworks for therapeutic applications, potentially indicating areas where complex molecules like the one could be investigated (Lynch et al., 1995).
Chemical Structure and Crystallization
Isochroman Derivatives and Crystallization : The study of isochroman derivatives and their crystallization in chiral space groups provides insight into the impact of molecular structure on solid-state properties, relevant for material science and molecular engineering (Palusiak et al., 2004).
Properties
IUPAC Name |
(4-methoxyphenyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-32-15-10-12-16(13-11-15)33-21(29)14-28-26(30)24-22-17-6-2-3-7-18(17)23(25(24)27(28)31)20-9-5-4-8-19(20)22/h2-13,22-25H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJRBWLBVIXTLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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